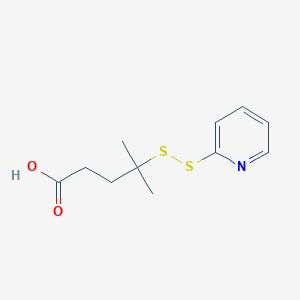

4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid

Description

Chemical Properties and Applications 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid (CAS: 107348-49-2; Molecular Formula: C₁₁H₁₅NO₂S₂; Molecular Weight: 257.38) is a cleavable linker widely employed in antibody-drug conjugate (ADC) synthesis . Its structure features a disulfide bond linked to a pyridin-2-yl group and a methyl-branched pentanoic acid backbone. This design ensures stability in systemic circulation while enabling selective drug release via intracellular glutathione-mediated reduction . The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and stored at 0–10°C or -20°C for long-term stability .

Mechanism of Action

As an ADC linker, it connects cytotoxic payloads to antibodies via thiol-reactive groups. The pyridin-2-yldisulfanyl moiety enhances resistance to premature cleavage in blood plasma compared to simpler aliphatic disulfides, while the methyl group improves steric shielding against enzymatic degradation . Upon cellular internalization, the disulfide bond undergoes reduction in the cytoplasm, releasing the active drug .

Propriétés

IUPAC Name |

4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S2/c1-11(2,7-6-10(13)14)16-15-9-5-3-4-8-12-9/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKSMEZVBFTODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)SSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid typically involves the formation of a disulfide bond between a pyridine derivative and a thiol-containing compound. The reaction conditions often include the use of oxidizing agents to facilitate the formation of the disulfide bond .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid primarily undergoes cleavage reactions due to its disulfide bond. This bond can be cleaved under reducing conditions, which is a key feature for its use in ADCs .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). These reagents facilitate the cleavage of the disulfide bond under mild conditions .

Major Products Formed: The major products formed from the cleavage of this compound are the corresponding thiol and pyridine derivatives. These products are crucial for the release of the active drug in ADC applications .

Applications De Recherche Scientifique

Key Features

- Pyridine Ring : Enhances stability and may influence solubility and binding properties.

- Disulfide Bond : Allows for cleavage under reducing conditions, facilitating controlled drug release.

- 4-Methyl Group : Provides steric hindrance that may improve selectivity in conjugation reactions.

Antibody-Drug Conjugates (ADCs)

The primary application of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is as a cleavable linker in the synthesis of ADCs. ADCs consist of an antibody linked to a cytotoxic drug via this linker, allowing for targeted delivery of the drug to cancer cells while minimizing systemic toxicity.

- Mechanism of Action : The compound undergoes reduction to release the cytotoxic agent once inside the target cell, enhancing therapeutic efficacy .

Protein and Peptide Conjugation

This compound is also utilized for attaching drugs to proteins or peptides, facilitating selective delivery mechanisms in various therapeutic contexts. The ability to create stable conjugates that can be activated under specific conditions is crucial for developing advanced drug delivery systems .

Drug Delivery Systems

This compound supports controlled drug release mechanisms, making it valuable in designing drug delivery systems that require precise timing for therapeutic action .

Case Study 1: Development of ADCs

A study highlighted the use of this compound in developing next-generation ADCs that show improved stability and efficacy against various cancers. The research focused on optimizing the linker properties to enhance drug release profiles while maintaining the integrity of the antibody .

Case Study 2: Synthesis Techniques

Research has demonstrated effective synthesis methods for producing this compound using 2-(pyridin-2′-yldisulfanyl)ethanol and diphosgene or triphosgene. This synthesis pathway showcases its versatility as a building block in drug design .

Mécanisme D'action

The mechanism of action of 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid involves the cleavage of its disulfide bond in the reducing environment of the target cells. This cleavage releases the active drug, which can then exert its cytotoxic effects on the cancer cells . The molecular targets and pathways involved depend on the specific drug conjugated to the linker .

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

The compound is compared to structurally related ADC linkers (Table 1):

Key Observations :

- Stability: The methyl branch in the target compound enhances steric protection, reducing enzymatic degradation in circulation compared to its linear analog (4-(pyridin-2-yldisulfanyl)pentanoic acid) .

- Cleavage Efficiency : Pyridin-2-yl disulfides exhibit faster thiol-disulfide exchange with intracellular glutathione than methyl disulfides, enabling more efficient drug release .

- Solubility : All three compounds share solubility in DMSO and DMF, but the methyl-branched derivatives show marginally lower aqueous solubility due to increased hydrophobicity .

Emerging Derivatives

- Perfluorophenyl Ester Derivative (CAS: ADC-L-060): A reactive ester form of the target compound used for efficient antibody conjugation. The perfluorophenyl group enhances electrophilicity, enabling faster coupling under mild conditions .

- Maleimide-PEG Variants: Non-cleavable linkers like Maleimide-PEG2-acid (CAS: ADC-L-M0496) offer alternative conjugation strategies but lack redox-sensitive release mechanisms .

Activité Biologique

4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid (MPSA) is a chemical compound primarily recognized for its role as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound features a pyridine ring connected to a pentanoic acid moiety through a disulfide bond, which is crucial for its biological function and therapeutic applications. This article explores the biological activity of MPSA, including its mechanisms of action, applications in drug delivery systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15NO2S2

- Molecular Weight : 257.37 g/mol

- Key Features :

- Pyridine Ring : Enhances stability and influences solubility.

- Disulfide Bond : Allows for controlled cleavage under reducing conditions.

- 4-Methyl Group : Provides steric hindrance, potentially enhancing selectivity in conjugation reactions.

MPSA acts primarily as a linker in ADCs, facilitating the attachment of cytotoxic agents to antibodies. The disulfide bond can be cleaved in the presence of reducing agents, releasing the cytotoxic drug selectively at the target site. This mechanism enhances the therapeutic index by minimizing systemic toxicity while maximizing drug delivery to tumor cells.

Antibody-Drug Conjugates (ADCs)

ADCs are designed to improve targeted cancer therapy by linking potent cytotoxic drugs to monoclonal antibodies. MPSA is utilized as a linker due to its ability to provide stability during circulation while allowing for efficient drug release upon reaching the target cells.

Table 1: Comparison of ADC Linkers

| Linker Type | Stability | Cleavage Mechanism | Example Drug |

|---|---|---|---|

| MPSA | High | Reducing conditions | Trastuzumab-emtansine |

| Maleimide | Moderate | Nucleophilic attack | Brentuximab vedotin |

| Hydrazone | Low | pH-dependent cleavage | Inotuzumab ozogamicin |

In Vitro Studies

Research has demonstrated that MPSA-linked ADCs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicate that ADCs utilizing MPSA can achieve effective internalization and subsequent release of the cytotoxic payload within target cells, leading to enhanced apoptosis compared to unconjugated drugs.

Case Studies

-

Study on Targeted Delivery :

A study published in Nature Reviews Drug Discovery highlighted the effectiveness of MPSA in enhancing the delivery of cytotoxic agents to HER2-positive breast cancer cells. The study reported that ADCs with MPSA linkers showed improved efficacy with IC50 values significantly lower than those without linkers . -

Antibacterial Activity :

Although primarily studied for its role in ADCs, preliminary investigations into MPSA's antibacterial properties suggest potential activity against multidrug-resistant strains. Compounds related to MPSA exhibited MIC values as low as 2 µg/mL against Gram-positive bacteria .

Research Findings

Recent literature emphasizes the versatility of MPSA beyond traditional ADC applications. Its unique structural properties allow for potential use in various bioconjugation strategies, including:

- Protein and Peptide Conjugation : Facilitating targeted delivery systems.

- Controlled Drug Release Mechanisms : Supporting sustained therapeutic effects with reduced side effects.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid?

Statistical Design of Experiments (DoE) methodologies, such as factorial or response surface designs, are critical for minimizing trial-and-error approaches. These methods systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading) to identify optimal reaction conditions. For example, fractional factorial designs can reduce the number of experiments while maintaining robustness in yield and purity assessments .

Q. How can analytical techniques like HPLC be optimized for characterizing this compound and its intermediates?

High-Performance Liquid Chromatography (HPLC) methods should employ buffered mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate adjusted to pH 4.6 with glacial acetic acid) paired with methanol gradients. This ensures separation of structurally similar impurities, such as disulfide byproducts or pyridine derivatives. System suitability tests (e.g., resolution >2.0 between critical pairs) must be validated to meet pharmacopeial standards .

Q. What safety protocols are essential when handling this compound in the laboratory?

Protective equipment (gloves, goggles, lab coats) and fume hoods are mandatory due to potential respiratory and dermal irritancy. Waste disposal should follow institutional guidelines for sulfur-containing organics, with neutralization of acidic residues before disposal. Stability studies under controlled pH and temperature are advised to mitigate decomposition risks .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of derivatives or analogs of this compound?

Quantum chemical calculations (e.g., density functional theory) combined with transition-state analysis enable prediction of disulfide bond reactivity and regioselectivity. For instance, ICReDD’s integrated computational-experimental workflows use these tools to explore substituent effects on the pyridine ring or steric hindrance at the methyl branch, accelerating discovery of novel analogs .

Q. What methodologies are effective for identifying and quantifying trace impurities in pharmaceutical-grade batches?

Impurity profiling requires orthogonal techniques:

- LC-MS/MS for structural elucidation of sulfonic acid derivatives or oxidation byproducts.

- NMR spectroscopy (e.g., , ) to confirm stereochemical integrity, particularly at the disulfide linkage.

- Pharmacopeial reference standards (e.g., EP/USP) for calibration, ensuring compliance with regulatory thresholds for pyridine-related impurities .

Q. How can stability studies be designed to evaluate the compound’s susceptibility to hydrolysis or oxidation?

Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) should include:

- Forced degradation : Exposure to acidic/basic conditions (pH 1–13) and peroxides to identify degradation pathways.

- Kinetic modeling : Arrhenius plots to extrapolate shelf-life predictions.

- DoE : Multivariate analysis to assess interactions between temperature, humidity, and light exposure .

Q. What mechanistic insights guide the controlled cleavage or functionalization of the pyridinyldisulfanyl moiety?

The disulfide bond’s redox sensitivity allows site-specific modification via thiol-disulfide exchange reactions. Kinetic studies using UV-Vis spectroscopy (e.g., Ellman’s reagent for free thiol quantification) can determine reaction rates under varying redox potentials (e.g., glutathione gradients). Computational docking may predict steric accessibility for enzymatic cleavage .

Q. How can thermodynamic properties (e.g., solubility, partition coefficients) be experimentally validated for formulation development?

- Solubility : Shake-flask methods in biorelevant media (e.g., FaSSIF/FeSSIF) at physiological pH.

- LogP : HPLC-derived retention times using octanol-water partitioning models.

- Thermal analysis : Differential scanning calorimetry (DSC) to assess polymorphic stability and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.